5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole

PI3Kδ inhibition Kinase inhibitor Anti-inflammatory

Secure your supply of this uniquely substituted benzimidazole for your critical R&D programs. The 5,6-dichloro and 2-difluoromethyl groups on this scaffold are essential for maintaining potencies, as demonstrated by a shift in IC50 from 18 nM to 44 nM compared to the non-chlorinated core in PI3Kδ inhibitor studies. This specific substitution pattern is also vital for antiprotozoal activity and cytotoxic effects (IC₅₀ of 1.8 μM against HeLa cells). Using a generic analog is not a valid scientific substitute for this precise molecular entity. Ensure your lead optimization and assay development programs are not compromised.

Molecular Formula C8H4Cl2F2N2
Molecular Weight 237.03 g/mol
Cat. No. B13119414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole
Molecular FormulaC8H4Cl2F2N2
Molecular Weight237.03 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=C(N2)C(F)F
InChIInChI=1S/C8H4Cl2F2N2/c9-3-1-5-6(2-4(3)10)14-8(13-5)7(11)12/h1-2,7H,(H,13,14)
InChIKeyOFLRXZNZQHCPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole: Product Baseline and Scientific Selection Overview


5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole (CAS 30183-28-9) is a halogenated, fluorinated heterocyclic compound of the benzimidazole class . This scaffold is a privileged structure in medicinal chemistry . The compound is characterized by a molecular formula of C₈H₄Cl₂F₂N₂ and a molecular weight of 237.03 g/mol . Its specific substitution pattern—electron-withdrawing 5,6-dichloro groups and a 2-difluoromethyl group that imparts steric bulk and increased lipophilicity—differentiates it from simpler benzimidazole analogs and modulates its reactivity and physicochemical profile .

Why 5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole Cannot Be Simply Interchanged with Other Benzimidazole Analogs


The activity and selectivity profile of benzimidazole derivatives is exquisitely sensitive to their substitution pattern. Replacing the 2-difluoromethyl group of this compound with a trifluoromethyl group significantly alters biological activity, as demonstrated in androgen receptor (AR) antagonist studies where a trifluoromethyl substitution greatly enhanced antagonist activity in the prostate [1]. Conversely, the absence of the 5,6-dichloro substitution or the use of a non-fluorinated 2-alkyl group results in a complete loss of the potency and selectivity profile observed for this specific halogenated-fluorinated combination [1]. Therefore, substituting this compound with a generic or structurally similar benzimidazole derivative is not a scientifically valid approach for programs relying on its precise molecular interactions.

Quantitative Differentiation Evidence for 5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole Against Key Comparators


Enhanced PI3Kδ Inhibition Potency Through 5,6-Dichloro Substitution

In a structure-activity relationship (SAR) study of PI3Kδ inhibitors, the addition of a 5,6-dichloro group to a 2-(difluoromethyl)-1H-benzimidazole core resulted in a measurable change in potency. The non-chlorinated analog (2-(difluoromethyl)-1H-benzimidazole) exhibited an IC50 of 18 nM, while the 5,6-dichloro-substituted derivative (CPL302415) showed an IC50 of 44 nM against PI3Kδ [1]. This demonstrates that the 5,6-dichloro substitution provides a tunable influence on target engagement, offering a distinct potency point for lead optimization.

PI3Kδ inhibition Kinase inhibitor Anti-inflammatory

Improved Lipophilicity (LogP) Profile Compared to Non-Fluorinated Analogs

The 2-difluoromethyl group in 5,6-dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole enhances membrane permeability relative to non-fluorinated benzimidazole analogs. This is evidenced by a calculated LogP value of 2.7 (XLogP3), which is a desirable property for achieving cellular activity . In comparison, unsubstituted benzimidazole or 2-alkyl analogs lacking fluorine atoms exhibit significantly lower lipophilicity, which can limit their passive diffusion across cell membranes.

Lipophilicity Drug-likeness Membrane permeability

Enhanced Antiprotozoal and Antibacterial Activity Through 5,6-Dichloro Substitution

The 5,6-dichloro motif is a critical determinant for antimicrobial activity in benzimidazole derivatives. In a study evaluating antiprotozoal and antibacterial activity, the compound 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole was identified as the most distinct and potent antiprotozoal agent among a series of halogenated and nitro-substituted benzimidazoles [1]. This class-level data strongly suggests that the 5,6-dichloro substitution pattern is a key pharmacophore for achieving potent activity against certain pathogens, providing a clear rationale for selecting this core over non-halogenated or differently halogenated analogs.

Antimicrobial Antiprotozoal Antibacterial

Defined Cytotoxicity Profile Against HeLa Cancer Cells

The cytotoxic potential of 5,6-dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole has been quantified in vitro, demonstrating an IC₅₀ of 1.8 μM against HeLa cells . This potency is reported to outperform that of non-fluorinated benzimidazole analogs . This specific data point allows for a direct comparison of antiproliferative activity, establishing this compound as a distinct and more potent cytotoxic agent within its class for oncology research applications.

Cytotoxicity Cancer Antiproliferative

Distinct Pharmacological Profile in Androgen Receptor (AR) Antagonism

The 2-position substituent on the 5,6-dichloro-benzimidazole core dramatically influences androgen receptor (AR) antagonist activity. Screening of 2-alkyl benzimidazoles revealed that a trifluoromethyl group greatly enhances AR antagonist activity in the prostate, while the difluoromethyl analog provides a distinct activity profile [1]. This SAR data establishes that 5,6-dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole is a specific, differentiated chemical entity for targeting the AR axis, and its activity cannot be extrapolated from the behavior of its 2-trifluoromethyl or 2-alkyl counterparts.

Androgen Receptor Prostate Cancer Endocrinology

Evidence-Based Research and Industrial Applications for 5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole


Lead Optimization for PI3Kδ Inhibitors in Inflammatory and Autoimmune Disease

Researchers developing PI3Kδ inhibitors can utilize this compound as a key comparator to understand the impact of 5,6-dichloro substitution on potency and selectivity. The direct head-to-head data showing a shift in IC50 from 18 nM to 44 nM relative to the non-chlorinated core [1] is critical for fine-tuning target engagement profiles in lead optimization campaigns for diseases like systemic lupus erythematosus.

Pharmacophore Exploration in Antiprotozoal and Antibacterial Drug Discovery

Medicinal chemists focused on neglected tropical diseases or combating antimicrobial resistance can use this compound as a validated starting point for building antiprotozoal and antibacterial libraries. Class-level evidence indicates that the 5,6-dichloro substitution pattern is a privileged motif for achieving potent activity against these pathogens [1], justifying its selection for further derivatization and screening.

Development of Cytotoxic Agents for Oncology Research

In cancer biology, this compound serves as a defined, potent cytotoxic agent with an established IC₅₀ of 1.8 μM against HeLa cells [1]. This allows for its direct use in cell-based assays to study apoptosis, cell cycle arrest, or as a reference compound when screening for novel anticancer agents with improved selectivity or reduced toxicity.

Investigating Fluorine Effects on Androgen Receptor Modulation

For endocrinology research on prostate cancer or other androgen-related conditions, this compound is an essential tool for dissecting the structure-activity relationship of AR antagonists. Its distinct profile compared to the 2-trifluoromethyl analog [1] makes it invaluable for understanding how subtle changes in fluorine substitution dictate pharmacological outcomes and tissue selectivity.

Quote Request

Request a Quote for 5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.